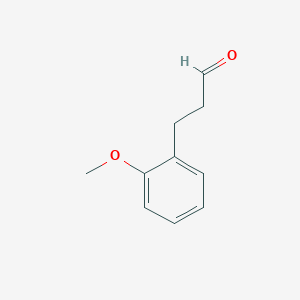3-(2-Methoxyphenyl)propanal
CAS No.: 33538-83-9
Cat. No.: VC3691265
Molecular Formula: C10H12O2
Molecular Weight: 164.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 33538-83-9 |
|---|---|
| Molecular Formula | C10H12O2 |
| Molecular Weight | 164.2 g/mol |
| IUPAC Name | 3-(2-methoxyphenyl)propanal |
| Standard InChI | InChI=1S/C10H12O2/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7-8H,4,6H2,1H3 |
| Standard InChI Key | FIMNMFRUQUMXEV-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CCC=O |
| Canonical SMILES | COC1=CC=CC=C1CCC=O |
Introduction
Chemical Structure and Properties
Structural Identification
3-(2-Methoxyphenyl)propanal is an organic compound with the molecular formula C₁₀H₁₂O₂. The compound consists of a benzene ring with a methoxy group at position 2 and a three-carbon aldehyde chain. This structure is precisely identified through various chemical notations:
The 2-methoxy substituent on the benzene ring creates distinctive electronic and steric properties that differentiate this compound from its positional isomers, such as 3-(3-methoxyphenyl)propanal.
Physical Properties
The physical characteristics of 3-(2-Methoxyphenyl)propanal include:
-
Physical State: Presumed to be a clear to pale yellow liquid at room temperature, based on structural analogues
-
Boiling Point: Estimated to be around 270-280°C at atmospheric pressure
The related alcohol derivative, 3-(2-Methoxyphenyl)-1-propanol, has a reported boiling point of 271.2±15.0°C at 760 mmHg , suggesting the aldehyde would have a similar thermal profile with potentially slight differences due to altered intermolecular forces.
Spectroscopic Characteristics
Mass spectrometry analysis reveals distinctive fragmentation patterns and collision cross-section values for 3-(2-methoxyphenyl)propanal. These parameters are critical for analytical identification and structural confirmation.
Table 1: Mass Spectrometry Data for 3-(2-methoxyphenyl)propanal
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 165.09100 | 133.9 |
| [M+Na]⁺ | 187.07294 | 147.2 |
| [M+NH₄]⁺ | 182.11754 | 142.6 |
| [M+K]⁺ | 203.04688 | 140.0 |
| [M-H]⁻ | 163.07644 | 136.1 |
| [M+Na-2H]⁻ | 185.05839 | 141.3 |
| [M]⁺ | 164.08317 | 136.4 |
| [M]⁻ | 164.08427 | 136.4 |
These collision cross-section (CCS) values provide important structural information that can be utilized in ion mobility mass spectrometry for compound identification and characterization .
Synthesis Methods
Catalytic Hydrogenation
The most well-documented synthesis route for 3-(2-methoxyphenyl)propanal involves the catalytic hydrogenation of 2-methoxycinnamaldehyde. This method selectively reduces the carbon-carbon double bond while preserving the aldehyde functionality:
The detailed procedure entails:
-
Preparation of a suspension containing 2-methoxycinnamaldehyde (1.00 g, 6.17 mmol) and palladium on activated charcoal (131 mg, 0.20 mmol) in methanol (12 mL)
-
Stirring the reaction mixture at room temperature for approximately 2 hours
-
Filtration of the reaction mixture through celite using dichloromethane as the eluent
-
Evaporation of the solvent under reduced pressure
-
Purification of the crude product via column chromatography using a hexane/ethyl acetate (3/1, v/v) mobile phase
This synthetic approach yields 3-(2-methoxyphenyl)propanal with a reported yield of 54% .
| Activity | Probability (Pa) |
|---|---|
| JAK2 expression inhibitor | 0.733 |
| Caspase 3 stimulant | 0.610 |
| Antiseptic properties | 0.508 |
| Antimutagenic activities | 0.419 |
| Oxygen scavenger (antioxidant) | 0.408 |
| Antiviral (Picornavirus) | 0.398 |
It should be noted that the ortho-methoxy positioning in 3-(2-methoxyphenyl)propanal may significantly alter these bioactivity profiles due to differences in electronic distribution, steric effects, and molecular recognition .
Molecular Interaction Studies
Molecular docking studies of the meta-methoxy isomer with various proteins have revealed significant binding affinities, suggesting potential interactions with biologically important targets:
-
Superoxide dismutase: -5.5 kcal/mol
-
Tyrosinase: -6.1 kcal/mol
-
Glutathione peroxidase: -4.2 kcal/mol
-
UDP-N-acetylmuramate: -6.2 kcal/mol
The ortho-methoxy positioning in 3-(2-methoxyphenyl)propanal would likely result in distinct binding conformations and interaction energies due to the altered spatial arrangement of functional groups. Computational studies comparing both isomers would provide valuable insights into structure-activity relationships.
Analytical Methods for Identification and Characterization
Chromatographic Techniques
The identification and quantification of 3-(2-methoxyphenyl)propanal can be effectively achieved through various chromatographic methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Utilizing the compound's moderate volatility and distinctive fragmentation pattern
-
High-Performance Liquid Chromatography (HPLC): Typically employing C18 reverse-phase columns with methanol/water or acetonitrile/water gradient systems
-
Thin-Layer Chromatography (TLC): Using silica-based stationary phases and appropriate developing solvents for rapid screening
Spectroscopic Methods
Several spectroscopic techniques provide complementary information for structural confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR would show characteristic signals for:
-
Aromatic protons (δ 6.7-7.3 ppm)
-
Methoxy group (δ 3.8-3.9 ppm)
-
Aldehyde proton (δ 9.7-9.8 ppm)
-
Methylene protons of the propyl chain (δ 1.8-3.0 ppm)
-
-
Infrared Spectroscopy: Expected to show distinctive absorption bands for:
-
Carbonyl stretching (1720-1740 cm⁻¹)
-
Aromatic C=C stretching (1450-1600 cm⁻¹)
-
C-O stretching of the methoxy group (1050-1150 cm⁻¹)
-
-
Mass Spectrometry: As detailed in section 1.3, provides definitive molecular weight confirmation and structural information through fragmentation patterns .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume